![molecular formula C5H4N4O2 B13890404 (4-Nitro-1H-imidazol-1-yl)acetonitrile](/img/structure/B13890404.png)
(4-Nitro-1H-imidazol-1-yl)acetonitrile
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Overview
Description
(4-Nitro-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a nitro group at the 4-position and an acetonitrile group at the 1-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-1H-imidazol-1-yl)acetonitrile typically involves the nitration of imidazole derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 4-nitroimidazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Nitro-1H-imidazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetonitrile group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitrosoimidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: (4-Nitro-1H-imidazol-1-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The nitro group is known to enhance the biological activity of imidazole derivatives, making this compound a valuable candidate for drug development.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including bacterial infections and cancer. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Nitro-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetonitrile group can also participate in covalent bonding with target proteins, further enhancing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Methyl-4-nitroimidazole
- 4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
- Methyl (4-nitro-1-imidazolyl)acetate
Comparison: (4-Nitro-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both nitro and acetonitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields. Its unique combination of functional groups makes it a valuable compound for research and industrial applications.
Biological Activity
(4-Nitro-1H-imidazol-1-yl)acetonitrile is a compound characterized by its imidazole ring, which is substituted with a nitro group and an acetonitrile moiety. This structural configuration contributes to its significant biological activity, particularly in antimicrobial and anticancer applications. The presence of the nitro group enhances the compound's reactivity and potential biological interactions, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the acetonitrile group can participate in covalent bonding with target proteins, further enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a variety of pathogens. Its effectiveness has been demonstrated through Minimum Inhibitory Concentration (MIC) assays, where it showed significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (mg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.0039 | Antibacterial |
Escherichia coli | 0.025 | Antibacterial |
Candida albicans | 0.015 | Antifungal |
These results suggest that the compound could be developed into effective treatments for bacterial infections and fungal diseases .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that similar nitroimidazole derivatives display activity against various cancer cell lines, highlighting the importance of this compound in drug discovery efforts.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of various nitroimidazole derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 12.5 | |
MCF-7 (breast cancer) | 15.0 | |
A549 (lung cancer) | 10.0 |
These findings underscore the compound's potential as a lead in the development of new anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The position and nature of substituents on the imidazole ring significantly influence its effectiveness against pathogens and cancer cells.
Key Findings:
Properties
Molecular Formula |
C5H4N4O2 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-(4-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4N4O2/c6-1-2-8-3-5(7-4-8)9(10)11/h3-4H,2H2 |
InChI Key |
IPTAPIVZNXNUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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